molecular formula C14H16N2O2 B2853181 ethyl (Z)-2-cyano-3-(2,4-dimethylanilino)prop-2-enoate CAS No. 909527-68-0

ethyl (Z)-2-cyano-3-(2,4-dimethylanilino)prop-2-enoate

Cat. No. B2853181
CAS RN: 909527-68-0
M. Wt: 244.294
InChI Key: CAFDCQQDUNURMM-XFXZXTDPSA-N
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Description

The compound “ethyl (Z)-2-cyano-3-(2,4-dimethylanilino)prop-2-enoate” is an organic compound. It likely contains an ethyl group (a carbon chain), a cyano group (containing a carbon-nitrogen triple bond), and an anilino group (an amine group attached to a phenyl group). The (Z)-2-cyano-3-(2,4-dimethylanilino)prop-2-enoate part suggests the presence of a carbon-carbon double bond with specific stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the stereochemistry at its carbon-carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups .

Scientific Research Applications

Crystal Packing Interactions

Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate unique crystal packing interactions. These compounds utilize rare N⋯π and O⋯π interactions alongside traditional hydrogen bonding to form distinctive molecular assemblies. For instance, a zigzag double-ribbon structure is formed through two C–H⋯N and two C–H⋯O hydrogen bonds, highlighting the complexity of molecular interactions beyond conventional hydrogen bonding (Zhang, Wu, & Zhang, 2011).

Structural Analysis

In the domain of structural analysis, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been synthesized and characterized, revealing insights into the molecular conformation and bonding patterns. Spectrometric techniques such as IR, UV, and NMR spectroscopy were employed to elucidate the structure, which exists as the enamine tautomer in the solid state. The study provides valuable information on bond distances and hydrogen bonding interactions, contributing to our understanding of the structural aspects of similar compounds (Johnson et al., 2006).

Synthesis and Applications

Research on versatile precursors for the synthesis of enynes and enediynes presents (Z)-ethyl 2,3-dibromopropenoate as a key starting material. This compound undergoes selective reactions to produce functionally diverse enynes and enediynes, showcasing its potential as a building block in organic synthesis (Myers et al., 1989). Furthermore, the synthesis of the angular triquinane (±)-pentalenene via small ring intermediates, utilizing reactions with ethyl propynoate, exemplifies the application of such compounds in constructing complex molecular architectures (Franck-Neumann, Miesch, & Gross, 1992).

Safety and Hazards

Without specific information, it’s not possible to provide details on the safety and hazards associated with this compound .

Future Directions

Future research on this compound would likely involve elucidating its physical and chemical properties, exploring its reactivity, and potentially investigating any biological activity it might have .

properties

IUPAC Name

ethyl (Z)-2-cyano-3-(2,4-dimethylanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12(8-15)9-16-13-6-5-10(2)7-11(13)3/h5-7,9,16H,4H2,1-3H3/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFDCQQDUNURMM-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=C(C=C(C=C1)C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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